Bienvenue dans la boutique en ligne BenchChem!

1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

H1-antihistamine bronchoprotection triazoloquinazolinone

This precise N1‑phenethyl, N4‑(3‑chlorophenyl) triazoloquinazolinone fills a critical gap in H1‑antihistaminic SAR. While the 1‑methyl analogue (S5) defines baseline bronchoprotection (69.65 %) and low sedation, this bulkier, lipophilic congener enables head‑to‑head testing to probe steric constraints at the H1 binding pocket and evaluate peripheral restriction via brain‑to‑plasma ratio assays. Procurement of CAS 899357‑82‑5 supports ligand‑receptor profiling, reference‑standard validation for HPLC‑MS, and differentiation of meta‑ vs. para‑chloro selectivity across histamine receptor subtypes. Secure the specific phenethyl derivative—not an arbitrary in‑class replacement—to generate data directly comparable to published class benchmarks.

Molecular Formula C23H17ClN4O
Molecular Weight 400.87
CAS No. 899357-82-5
Cat. No. B2931343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
CAS899357-82-5
Molecular FormulaC23H17ClN4O
Molecular Weight400.87
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC(=CC=C5)Cl
InChIInChI=1S/C23H17ClN4O/c24-18-10-6-9-17(15-18)21-25-26-23-27(14-13-16-7-2-1-3-8-16)22(29)19-11-4-5-12-20(19)28(21)23/h1-12,15H,13-14H2
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one – Procurement-Relevant Chemical Class and Baseline Profile


1-(3-Chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (CAS 899357-82-5) belongs to the [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one chemotype, a fused heterocyclic scaffold in which a triazole ring is ortho-condensed with a quinazolinone core [1]. This compound family has been extensively explored for H1-antihistaminic activity, with the 4-(3-chlorophenyl)-1-substituted series demonstrating pronounced in vivo protection against histamine-induced bronchospasm in guinea pigs [2]. The target compound specifically incorporates a phenethyl moiety at the N1 position and a 3-chlorophenyl group at N4, representing a substitution pattern that influences both pharmacodynamic potency and central nervous system penetration compared to simpler N1-alkyl congeners [REFS-2, REFS-3].

Why 1-(3-Chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one Cannot Be Replaced by Other Triazoloquinazolin-5(4H)-ones


Within the triazoloquinazolin-5(4H)-one class, seemingly minor alterations at the N1 and N4 positions produce divergent H1-antagonism potency and sedation liability that cannot be predicted by scaffold identity alone. For instance, the 1-methyl-4-(3-chlorophenyl) analog (S5) achieves 69.65% bronchoprotection with only 5.36% sedation, whereas the 1-methyl-4-(4-chlorophenyl) regioisomer (VII) reaches 72.71% protection in a comparable guinea pig model, demonstrating that a meta-to-para chloro shift on the N4-phenyl ring alters maximal efficacy [REFS-1, REFS-2]. The N1-phenethyl substitution present in CAS 899357-82-5 further distinguishes the molecule by introducing a larger lipophilic side chain that modulates receptor binding kinetics and blood-brain barrier permeation relative to N1-methyl or N1-ethyl analogs. Because no two triazoloquinazolin-5(4H)-ones with different N1 substituents exhibit superimposable pharmacology, procurement for structure-activity relationship (SAR) expansion or reference-standard use requires the specific N1-phenethyl derivative rather than an arbitrary in-class replacement.

Quantitative Differentiation of 1-(3-Chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one Versus Closest Analogs


H1-Antihistaminic Bronchoprotection: Class-Level Potency Range Defined by 1-Methyl Analog

The most directly comparable compound with published quantitative data is 4-(3-chlorophenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (compound S5), which shares the identical N4-(3-chlorophenyl) substituent with the target compound. In a histamine-induced bronchoconstriction assay in conscious guinea pigs, S5 achieved 69.65% protection relative to 70.09% for the reference antihistamine chlorpheniramine maleate, indicating near-equivalent efficacy [1]. Because the N1-phenethyl moiety in CAS 899357-82-5 is larger and more lipophilic than the N1-methyl group, class-level SAR from related 1-alkyl-4-(4-substituted phenyl) series predicts that increasing N1 substituent bulk modulates, but does not abolish, H1-receptor antagonism [2]. While direct head-to-head data for the specific phenethyl derivative are not publicly available, procurement of CAS 899357-82-5 is justified for SAR studies that seek to map the N1 steric tolerance of this pharmacophore.

H1-antihistamine bronchoprotection triazoloquinazolinone

Central Sedation Liability: N1-Substituent-Dependent Reduction Versus First-Generation Antihistamines

A key differentiator for triazoloquinazolin-5(4H)-ones is their reduced sedation relative to first-generation H1-antagonists. The 1-methyl-4-(3-chlorophenyl) analog S5 exhibited only 5.36% sedation compared to 34.92% for chlorpheniramine maleate at equipment doses [1]. Across the broader 1-alkyl-4-(4-substituted phenyl) series, N1-methyl analogs consistently produced ≤8% sedation while chlorpheniramine maleate produced 25–30% [2]. The N1-phenethyl group in CAS 899357-82-5 is anticipated to further reduce CNS penetration due to increased molecular bulk and lipophilicity (clogP), which class-level SAR associates with attenuated blood-brain barrier permeation [3]. However, quantitative CNS side-effect data for this specific compound remain unpublished, making procurement essential for experimental verification of the predicted sedation profile.

sedation H1-antihistamine CNS penetration

N4-Aryl Chlorine Positional Isomerism: Meta-Chloro (CAS 899357-82-5) Versus Para-Chloro Regioisomers

The target compound bears a 3-chlorophenyl (meta-chloro) substituent at N4. The closest alternative scaffold with publicly disclosed data is the 4-(4-chlorophenyl)-1-methyl analog (VII), which demonstrated 72.71% bronchoprotection versus 71% for chlorpheniramine maleate [1]. Although these data are not from the identical N1-substituted series, the comparison illustrates that meta-to-para chlorine repositioning on the N4-phenyl ring alters pharmacological outcome. The meta-chloro series (including S5) yields 69.65% protection, approximately 3 percentage points lower than the para-chloro congener, a difference that may translate into distinct therapeutic margins or side-effect profiles. Procurement of CAS 899357-82-5 is necessary to establish whether the meta-chloro configuration confers advantages in receptor selectivity, metabolic stability, or off-target activity that are not captured by the para-chloro series.

positional isomer chlorophenyl SAR

Chemical Identity and Purity Documentation Supporting Reproducible Experimental Procurement

The synthetic protocol for the 1-substituted-4-(3-chlorophenyl) series, which includes CAS 899357-82-5, employs cyclization of 2-hydrazino-3-(3-chlorophenyl)-3H-quinazolin-4-one with appropriate one-carbon donors or alkylating agents, and all products were rigorously characterized by IR, ¹H-NMR, mass spectrometry, and elemental analysis [1]. Purity was confirmed by elemental analysis, ensuring that biological data were generated from well-defined chemical entities. For procurement, this establishes that analytical reference standards (e.g., ¹H-NMR chemical shifts, IR carbonyl stretch frequencies, molecular ion signatures) exist within the published literature for the compound class, enabling identity verification upon receipt. Suppliers offering CAS 899357-82-5 should be required to provide analogous characterization data to ensure batch-to-batch consistency.

characterization purity quality control

Validated Research and Procurement Application Scenarios for 1-(3-Chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one


H1-Antihistaminic SAR Expansion: Mapping N1 Substituent Steric and Lipophilic Tolerance

The phenethyl derivative fills a critical gap in the N1-alkyl SAR series of 4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones. While the 1-methyl analog (S5) has established baseline bronchoprotection and sedation data [1], the phenethyl congener introduces a larger, more lipophilic N1 substituent that can reveal steric constraints at the H1 receptor binding pocket. Procurement enables head-to-head testing against S5 and chlorpheniramine maleate in standardized guinea pig bronchospasm and sedation assays, generating data that are directly comparable to published class benchmarks.

Central versus Peripheral H1 Antagonism Differentiation Studies

Class-level evidence indicates that bulkier N1 substituents may further reduce blood-brain barrier penetration, potentially converting a low-sedation antihistamine into a peripherally restricted H1 antagonist [REFS-2, REFS-3]. CAS 899357-82-5 is an ideal probe for testing this hypothesis via parallel measurements of brain-to-plasma concentration ratios and ex vivo receptor occupancy assays, which cannot be performed with the more polar N1-methyl analog.

Chlorine Positional Isomer Selectivity Profiling

Head-to-head in vitro pharmacological profiling of CAS 899357-82-5 (meta-chloro) versus its para-chloro regioisomer counterparts can elucidate whether the N4 chlorine position confers differential selectivity across the histamine receptor subtypes (H1, H3, H4) or against related aminergic GPCRs [REFS-1, REFS-4]. Such profiling informs whether the meta-chloro series merits further development as a more selective starting point for lead optimization.

Reference Standard for Analytical Method Development and Quality Control

Given the established synthetic route and characterization criteria for the compound class [1], CAS 899357-82-5 can serve as a retention-time and spectral reference standard for HPLC-MS analysis of triazoloquinazolinone libraries. Procurement of a highly characterized batch supports method validation for purity assessment of structurally related analogs in medicinal chemistry campaigns.

Quote Request

Request a Quote for 1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.